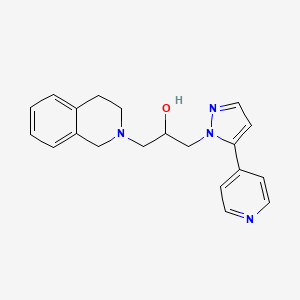
1-(4-Cyclohexylphenoxy)-3-(oxan-4-yloxy)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Cyclohexylphenoxy)-3-(oxan-4-yloxy)propan-2-ol, also known as ICI-118,551, is a selective β2-adrenergic receptor antagonist. It was first synthesized in the 1980s by Imperial Chemical Industries (ICI) Pharmaceuticals. Since then, it has been widely used in scientific research to investigate the physiological and biochemical effects of β2-adrenergic receptor antagonism.
Mécanisme D'action
1-(4-Cyclohexylphenoxy)-3-(oxan-4-yloxy)propan-2-ol works by selectively blocking the β2-adrenergic receptor, thereby preventing the activation of downstream signaling pathways. This results in a decrease in the physiological effects mediated by the β2-adrenergic receptor, such as bronchodilation and vasodilation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in various tissues. In the lungs, this compound blocks the bronchodilatory effects of β2-adrenergic receptor agonists, such as albuterol. In the heart, this compound decreases cardiac output and contractility. In skeletal muscle, this compound impairs glucose uptake and utilization.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-Cyclohexylphenoxy)-3-(oxan-4-yloxy)propan-2-ol is a useful tool for investigating the physiological and biochemical effects of β2-adrenergic receptor antagonism. It is highly selective for the β2-adrenergic receptor and has minimal off-target effects. However, it is important to note that the effects of this compound may vary depending on the tissue and experimental conditions used.
Orientations Futures
There are several potential future directions for research involving 1-(4-Cyclohexylphenoxy)-3-(oxan-4-yloxy)propan-2-ol. One area of interest is the role of β2-adrenergic receptor antagonism in the treatment of asthma and other respiratory diseases. Another area of interest is the potential use of β2-adrenergic receptor antagonists in the treatment of heart failure. Additionally, further research is needed to fully understand the biochemical and physiological effects of β2-adrenergic receptor antagonism in various tissues and experimental conditions.
Méthodes De Synthèse
1-(4-Cyclohexylphenoxy)-3-(oxan-4-yloxy)propan-2-ol can be synthesized through a multi-step process starting from 4-cyclohexylphenol. The first step involves the conversion of 4-cyclohexylphenol to 4-cyclohexylphenol ether, which is then reacted with epichlorohydrin to form the oxirane ring. The resulting compound is then reacted with 2-amino-1-propanol to form the final product, this compound.
Applications De Recherche Scientifique
1-(4-Cyclohexylphenoxy)-3-(oxan-4-yloxy)propan-2-ol is primarily used in scientific research to investigate the physiological and biochemical effects of β2-adrenergic receptor antagonism. β2-adrenergic receptors are found in various tissues throughout the body, including the lungs, heart, and skeletal muscle. They play a crucial role in regulating various physiological processes, such as bronchodilation, cardiac output, and glucose metabolism.
Propriétés
IUPAC Name |
1-(4-cyclohexylphenoxy)-3-(oxan-4-yloxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O4/c21-18(15-24-20-10-12-22-13-11-20)14-23-19-8-6-17(7-9-19)16-4-2-1-3-5-16/h6-9,16,18,20-21H,1-5,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLLZNUKKYVIEKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)OCC(COC3CCOCC3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-Chloro-3-methylphenyl)-1-[(2-hydroxycyclopentyl)methyl]-1-methylurea](/img/structure/B6636742.png)
![2-[5-[(2-Ethoxyphenyl)methylamino]pyridin-2-yl]oxyethanol](/img/structure/B6636750.png)
![1-(4-Hydroxycyclohexyl)-3-[2-(3-methylpyridin-4-yl)ethyl]urea](/img/structure/B6636767.png)
![1-benzoyl-N-[(2-hydroxycyclopentyl)methyl]-N-methylpiperidine-3-carboxamide](/img/structure/B6636780.png)
![2-chloro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-5-pyridin-2-ylbenzamide](/img/structure/B6636784.png)




![2-[3-(Dimethylamino)phenoxy]-1-(4-fluorophenyl)ethanol](/img/structure/B6636817.png)
![(2S)-N-[4-[benzyl(methyl)sulfamoyl]phenyl]oxolane-2-carboxamide](/img/structure/B6636830.png)

